molecular formula C17H21NO5 B444266 3-[(3,4-dimethoxyanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(3,4-dimethoxyanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B444266
M. Wt: 319.4g/mol
InChI Key: MNOZCXRIMSCLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dimethoxyanilino)carbonyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethoxyanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyaniline with a bicyclo[2.2.1]heptane-2-carboxylic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethoxyanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3,4-dimethoxyanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethoxyanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

3-[(3,4-dimethoxyanilino)carbonyl]bicyclo[221]heptane-2-carboxylic acid is unique due to the presence of the dimethoxyphenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C17H21NO5/c1-22-12-6-5-11(8-13(12)23-2)18-16(19)14-9-3-4-10(7-9)15(14)17(20)21/h5-6,8-10,14-15H,3-4,7H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

MNOZCXRIMSCLGL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O)OC

Origin of Product

United States

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